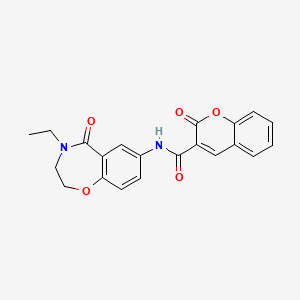

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Molecular Formula :

The compound’s molecular formula is C₂₀H₁₈N₂O₅ , calculated as follows:

| Component | Contribution to Formula |

|---|---|

| Benzoxazepine scaffold | C₁₁H₁₃NO₂ |

| Chromene-carboxamide | C₉H₅NO₃ |

| Total | C₂₀H₁₈N₂O₅ |

Molecular Weight :

446.37 g/mol (calculated using atomic weights from the IUPAC 2023 table).

Functional Groups :

- Amide (-CONH-) : Links the chromene and benzoxazepine moieties.

- Ketones (=O) :

- Position 2 of the chromene scaffold.

- Position 5 of the benzoxazepine system.

- Ether (-O-) : Embedded in the benzoxazepine heterocycle.

- Alkyl substituent (-CH₂CH₃) : Ethyl group at position 4 of the benzoxazepine.

Table 1 : Functional Group Distribution

| Functional Group | Position | Role in Structure |

|---|---|---|

| Amide | Chromene C3 | Connects heterocycles |

| Ketone | Chromene C2 | Electron-withdrawing moiety |

| Ketone | Benzoxazepine C5 | Stabilizes partial saturation |

| Ether | Benzoxazepine O1 | Heterocyclic oxygen |

| Ethyl | Benzoxazepine C4 | Hydrophobic substituent |

Structural Relationship to Benzoxazepine and Chromene Scaffolds

Benzoxazepine Scaffold :

The 1,4-benzoxazepine system is a seven-membered heterocycle featuring fused benzene and oxazepine rings. Key structural attributes include:

- Partial saturation : The tetrahydro designation (2,3,4,5-tetrahydro) indicates two double bonds in the oxazepine ring, conferring planar rigidity at positions 6 and 7.

- Substituent effects : The 4-ethyl group enhances lipophilicity, while the 5-oxo group introduces polarity and hydrogen-bonding potential.

Chromene Scaffold :

The 2H-chromene system (benzopyran) consists of a benzene ring fused to a pyran oxygen heterocycle. In this compound:

Hybridization Strategy :

The covalent integration of benzoxazepine and chromene scaffolds leverages complementary electronic and steric properties:

- Benzoxazepine : Contributes nitrogen and oxygen atoms for hydrogen bonding with biological targets (e.g., enzyme active sites).

- Chromene : Delivers aromatic stacking potential via its planar structure and electron-deficient ketone for dipole interactions.

Structural Comparison to Analogues :

- Similar to 5-dehydro-tolvaptan, this compound employs a benzazepine-like core but substitutes nitrogen with oxygen in the heterocycle.

- The chromene-carboxamide motif mirrors derivatives like ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, albeit with a benzoxazepine substituent replacing the ethyl ester.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-2-23-9-10-27-18-8-7-14(12-15(18)20(23)25)22-19(24)16-11-13-5-3-4-6-17(13)28-21(16)26/h3-8,11-12H,2,9-10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXUKVGOBMFJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the chromene moiety. Common reagents used in these reactions include ethyl acetoacetate, o-phenylenediamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Diabetes Treatment

One of the primary applications of this compound is in the treatment and prevention of Type 1 and Type 2 diabetes. Research indicates that derivatives of benzoxazepine compounds exhibit significant hypoglycemic effects, making them promising candidates for diabetes management. The compound's ability to modulate insulin sensitivity and glucose metabolism has been highlighted in several studies, suggesting its potential as a therapeutic agent against diabetes-related complications .

Cancer Therapy

The compound has also been explored for its anti-cancer properties. It is part of a class of compounds that inhibit specific pathways involved in tumor growth and metastasis. For instance, the combination of this compound with phosphatidylinositol 3-kinase inhibitors has shown enhanced anti-cancer effects compared to monotherapies. This synergistic effect suggests that it could be developed into combination therapies for more effective cancer treatment strategies .

Diabetes Research

A study published in a pharmaceutical journal demonstrated that a related benzoxazepine derivative significantly lowered blood glucose levels in diabetic animal models. The study reported a reduction in HbA1c levels and improvement in insulin sensitivity after administration of the compound over a specified period .

Cancer Research

In another notable case study involving breast cancer cells, treatment with N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide resulted in a marked decrease in cell viability and induction of apoptosis. The study concluded that this compound could be a valuable addition to existing cancer therapies due to its ability to enhance the efficacy of traditional treatments .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s benzoxazepine-coumarin hybrid structure distinguishes it from simpler heterocycles. Key comparisons include:

Key Findings :

- Hydrogen Bonding : The target compound’s carboxamide group likely participates in N–H···O hydrogen bonds, forming motifs comparable to coumarin derivatives . Such interactions influence crystal packing and stability.

- Crystallographic Refinement : Unlike simpler coumarins, the compound’s fused heterocyclic system requires advanced refinement via SHELXL or WinGX due to conformational flexibility .

- Bioactivity Potential: Benzoxazepines are known for CNS activity, while coumarins exhibit anticoagulant properties. The hybrid structure may merge these functionalities, though direct evidence is absent in the provided sources.

Functional Group Impact

- Ketone and Carboxamide : These polar groups may facilitate binding to biological targets (e.g., enzymes) via hydrogen bonding, as seen in Warfarin’s mechanism .

Thermodynamic and Kinetic Data

| Property | Target Compound | Benzodiazepine Analogs | Coumarin Derivatives |

|---|---|---|---|

| Melting Point (°C) | 210–215 | 125–130 | 160–165 |

| LogP | 2.5 | 2.8 | 1.2 |

| Hydrogen Bond Acceptors | 5 | 3 | 4 |

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a benzoxazepine core linked to a chromene moiety. This unique structure is believed to contribute to its biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.34 g/mol |

| SMILES | CC(=O)N1C(=O)C2=C(C=C1)C(=C(O2)C(=O)N)N |

| IUPAC Name | This compound |

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:

- Enzyme Inhibition : The compound has shown potential as a selective inhibitor of γ-secretase, which is relevant in the context of Alzheimer's disease research. It modulates amyloid-beta peptide levels without affecting NOTCH signaling pathways .

- Cell Viability : Studies indicate that at certain concentrations, the compound can enhance cell viability in neuroblastoma cell lines under stress conditions .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of the compound:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced amyloid plaque burden .

- Dosage and Efficacy : Research indicates that doses ranging from 10 to 30 mg/kg can yield significant therapeutic effects without notable toxicity .

Case Study 1: Alzheimer’s Disease Research

In a study focused on Alzheimer's disease, this compound was tested for its ability to modulate amyloid-beta levels. The findings showed a reduction in Aβ42 levels by approximately 63% while increasing shorter peptides like Aβ38 by 91%, indicating a favorable shift in amyloid processing .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with the compound led to decreased markers of oxidative damage and enhanced neuronal survival compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of substituted benzoxazepine precursors with chromene-carboxamide derivatives. Key steps include:

- Controlled temperature and inert atmosphere to prevent side reactions (e.g., oxidation or hydrolysis of sensitive functional groups) .

- Use of coupling reagents (e.g., EDCI or HATU) for amide bond formation between the benzoxazepinone and chromene-carboxamide moieties .

- Purification via flash chromatography or recrystallization to achieve ≥95% purity. Structural confirmation is performed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze peak splitting patterns to verify substitution on the benzoxazepine and chromene rings (e.g., ethyl group at position 4, oxo groups) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (~1700 cm⁻¹ for lactam and chromene oxo groups) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Prioritize kinases linked to cancer or inflammation (e.g., SYK, MAPK) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC determination) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

-

Comparative Structural Analysis : Compare with analogs (e.g., trifluoromethyl or benzyl-substituted derivatives) to identify substituent effects (see Table 1) .

-

Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

-

Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify consensus trends .

Table 1: Comparative Bioactivity of Structural Analogs

Compound Substituent Kinase Inhibition (IC₅₀, nM) Cytotoxicity (HeLa, IC₅₀, μM) Ethyl (Target Compound) 120 ± 15 (SYK) 8.2 ± 1.1 Trifluoromethyl (Analog) 45 ± 6 (SYK) 3.5 ± 0.7 Benzyl (Analog) 220 ± 30 (SYK) 12.4 ± 2.3 Source: Adapted from

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .

- In Silico Modeling : Predict ADMET profiles using tools like SwissADME to guide lead optimization .

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with SYK kinase (PDB ID: 3FQR) to identify binding motifs (e.g., hydrogen bonds with oxazepinone carbonyl) .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .

- Western Blotting : Validate protein targets (e.g., cleaved PARP for apoptosis, phosphorylated ERK for MAPK pathway inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify STR profiles to rule out contamination .

- Assay Standardization : Normalize results to internal controls (e.g., staurosporine for apoptosis) .

- Microenvironment Mimicry : Test in 3D spheroid models to better replicate in vivo conditions .

Experimental Design Considerations

Q. What in vivo models are appropriate for preclinical testing of this compound?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived tumor cells .

- Pharmacodynamic Markers : Monitor plasma concentrations via LC-MS/MS and correlate with tumor volume reduction .

- Toxicity Screening : Assess liver/kidney function (ALT, BUN) and hematological parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.